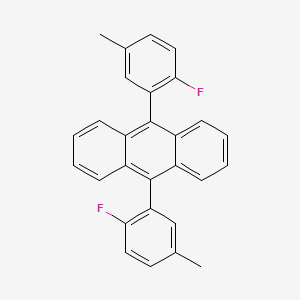

9,10-Bis(2-fluoro-5-methylphenyl)anthracene

説明

9,10-Bis(2-fluoro-5-methylphenyl)anthracene is a symmetrically substituted anthracene derivative with two 2-fluoro-5-methylphenyl groups attached at the 9- and 10-positions of the anthracene core. This compound belongs to a class of diarylanthracenes widely studied for their tunable photophysical properties, thermal stability, and applications in organic electronics and sensing. The fluorine and methyl substituents on the phenyl rings introduce electronic and steric effects that modulate its optical behavior, solubility, and intermolecular interactions.

特性

CAS番号 |

816453-36-8 |

|---|---|

分子式 |

C28H20F2 |

分子量 |

394.5 g/mol |

IUPAC名 |

9,10-bis(2-fluoro-5-methylphenyl)anthracene |

InChI |

InChI=1S/C28H20F2/c1-17-11-13-25(29)23(15-17)27-19-7-3-5-9-21(19)28(22-10-6-4-8-20(22)27)24-16-18(2)12-14-26(24)30/h3-16H,1-2H3 |

InChIキー |

MZSMXVKTLJRHIH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)F)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C(C=CC(=C5)C)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(2-fluoro-5-methylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 9,10-Bis(2-fluoro-5-methylphenyl)anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.

化学反応の分析

Types of Reactions

9,10-Bis(2-fluoro-5-methylphenyl)anthracene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

科学的研究の応用

9,10-Bis(2-fluoro-5-methylphenyl)anthracene has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Employed in the study of photophysical properties and their effects on biological systems.

Medicine: Investigated for potential use in photodynamic therapy and as fluorescent probes.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

作用機序

The mechanism by which 9,10-Bis(2-fluoro-5-methylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes.

類似化合物との比較

Key Insights :

- Electron-withdrawing groups (e.g., fluorine in 9,10-Bis(2-fluoro-5-methylphenyl)anthracene) red-shift absorption/emission by lowering the LUMO energy, while electron-donating groups (e.g., methoxy) may enhance thermal stability .

- Steric hindrance from methyl groups in 9,10-Bis(2-fluoro-5-methylphenyl)anthracene likely reduces aggregation, improving solubility and processability compared to planar derivatives like 9,10-di-(2-naphthyl)anthracene .

Thermal Stability and Structural Robustness

Thermogravimetric analysis (TGA) of related compounds reveals substituent-dependent stability:

- 9,10-Bis(4-methoxyphenyl)anthracene : High thermal stability (decomposition >300°C) attributed to rigid methoxyphenyl groups .

- 9,10-Bis(phenylethynyl)anthracene : Stable under ambient conditions but susceptible to oxidative degradation due to ethynyl bonds .

The 2-fluoro-5-methylphenyl substituents in the target compound are expected to confer moderate thermal stability, balancing steric protection (methyl) and electronic effects (fluorine).

生物活性

9,10-Bis(2-fluoro-5-methylphenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound exhibits various biological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material science.

- Molecular Formula : C21H16F2

- Molecular Weight : 324.35 g/mol

- CAS Number : 681228-89-7

Antimicrobial Activity

Research indicates that 9,10-Bis(2-fluoro-5-methylphenyl)anthracene demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0098 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The compound has also been studied for its anticancer potential. It has been observed to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, studies have reported that it can induce cytotoxic effects in human cancer cells at specific concentrations, highlighting its potential as a therapeutic agent.

The biological activity of 9,10-Bis(2-fluoro-5-methylphenyl)anthracene is attributed to its ability to interact with cellular targets:

- DNA Interaction : The compound can form adducts with DNA, leading to disruption of replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of anthracene compounds, including 9,10-Bis(2-fluoro-5-methylphenyl)anthracene. The findings demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that the introduction of fluorine atoms enhanced the antimicrobial properties compared to non-fluorinated analogs .

Cancer Cell Line Study

In another investigation focused on cancer therapy, 9,10-Bis(2-fluoro-5-methylphenyl)anthracene was tested against several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with the mechanism linked to apoptosis induction and cell cycle arrest at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。